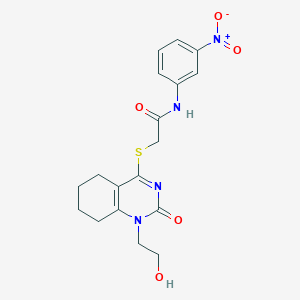

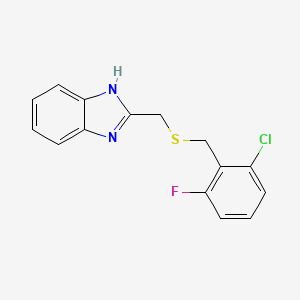

![molecular formula C19H20N4O3S B2753398 2-(1,3-苯并噁唑-2-基硫代)-1-{3-[(2,6-二甲基嘧啶-4-基)氧基]吡咯烷-1-基}乙酮 CAS No. 2097915-52-9](/img/structure/B2753398.png)

2-(1,3-苯并噁唑-2-基硫代)-1-{3-[(2,6-二甲基嘧啶-4-基)氧基]吡咯烷-1-基}乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Synthesis Analysis

A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity .Molecular Structure Analysis

The presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH . The C–Br stretching of aromatic bromo compounds shows band around 705 cm−1 . The presence of Ar–NO2 group in compounds was indicated by the appearance of asymmetric Ar–NO2 stretches in the scale of 1347–1339 cm−1 .Chemical Reactions Analysis

The photophysics of 3-(benzoxazol-2-yl)-7-(N, N-diethylamino)chromen-2-one was studied in different solvents and in SDS micelles . This compound presents characteristics which include an S0 → S11 (π,π*) transition with a 1 (n,π*) perturbative component, due to the electronic coupling between the diethylamino group and the coumarin ring, considerable solvatochromism, dual fluorescence and high fluorescence quantum yields in almost all solvents studied .Physical And Chemical Properties Analysis

The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass . The photoluminescence and electroluminescence of the compounds were investigated .科学研究应用

合成与生物活性

已合成并评估了包含苯并恶唑、嘧啶基团和硫代键等元素的结构的化合物,以了解其各种生物活性。例如,已经探索了从天然前体开始合成新化合物的可能性,以了解其潜在的抗炎、镇痛和抗惊厥活性。这些研究突出了此类化合物在药物化学中的多功能性,特别是在开发具有显着生物活性的新治疗剂方面 (El-Sawy 等人,2014)。

抗真菌和抗菌特性

对含嘧啶-4(3H)-酮和相关杂环化合物的衍生物的研究显示出有希望的抗真菌和抗菌特性。这表明此类化合物在应对传染病方面的潜在用途,并突出了化学合成在开发具有特定生物活性的新药剂中的重要性 (Novikov 等人,2004)。

杂环化学和药物设计

将苯并恶唑和嘧啶基团并入杂环化合物是药物设计中的常见策略,目的是探索新的治疗效果。研究已合成并测试了各种杂环化合物,以了解其在治疗疾病中的潜在用途,进一步证明了此类化学结构在开发新药中的科学应用 (Hassan 等人,2009)。

作用机制

The electronic structure of the S1 and S2 excited states permits vibronic coupling between them, making configurational changes of the S2 excited state possible, leading to the formation of an S2 (TICT) state . Analysis of the TCSPC data indicates an equilibrium between the S2 (TICT) and S1 (LE) states in favor of the former .

属性

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-12-9-17(21-13(2)20-12)25-14-7-8-23(10-14)18(24)11-27-19-22-15-5-3-4-6-16(15)26-19/h3-6,9,14H,7-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTUUMGCGQVVCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CSC3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

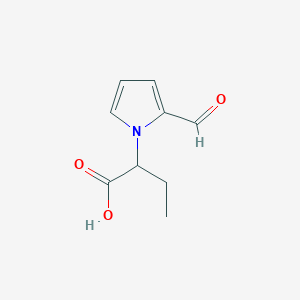

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753318.png)

![4-Aminothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B2753319.png)

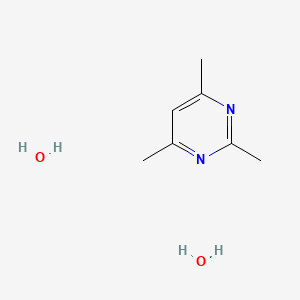

![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2753324.png)

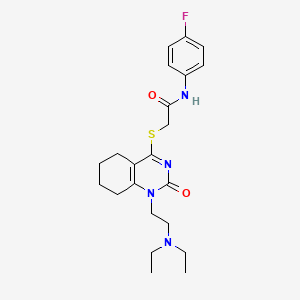

![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753329.png)

![(2R,3S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2753335.png)

![1-(Benzenesulfonyl)-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2753336.png)